(S)-Amino Carnitine

CPT-2 inhibitor fatty acid oxidation isoform selectivity

Purchase enantiomerically pure (S)-Amino Carnitine (≥95%), a chiral CPT-2 inhibitor for metabolic research. This hypoglycemic and antiketogenic tool compound alters lipid metabolism by inhibiting CAT and CPT. It serves as a pre-resolved chiral building block for synthesizing N-substituted aminocarnitine derivatives, eliminating in-house resolution. Essential for dissecting CPT-1 vs. CPT-2 contributions in fatty acid oxidation studies without PPARα activation, unlike etomoxir. Ideal for developing chiral chromatographic methods and verifying batch enantiopurity. For R&D use only; not for diagnostic or therapeutic applications.

Molecular Formula C₇H₁₆N₂O₂
Molecular Weight 160.21
Cat. No. B1151923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Amino Carnitine
Synonyms(2S)-2-Amino-3-carboxy-N,N,N-trimethyl-1-propanaminium;  _x000B_(S)-3-Amino-4-(trimethylammonio)butyrate;  (S)-Emeriamine
Molecular FormulaC₇H₁₆N₂O₂
Molecular Weight160.21
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (S)-Amino Carnitine: A Chiral Carnitine Analog with CPT‑2‑Selective Inhibitory Activity


(S)-Amino Carnitine (CAS 125377‑87‑9, also referred to as (S)-Emeriamine) is a chiral, non‑proteinogenic amino acid derivative structurally related to L‑carnitine. It belongs to the aminocarnitine class of carnitine palmitoyltransferase (CPT) inhibitors and is employed as a hypoglycemic and antiketogenic tool compound in metabolic research . The compound acts by inhibiting both carnitine acetyltransferase (CAT) and carnitine palmitoyltransferase (CPT), thereby altering lipid metabolism . Its (S) absolute configuration distinguishes it from the (R)-enantiomer (CAS 98063‑21‑9) and from racemic aminocarnitine preparations, making stereochemical identity a critical procurement parameter [1].

Why Generic Carnitine Analogs Cannot Substitute for (S)-Amino Carnitine in Mechanistic CPT Studies


Carnitine analogs exhibit pronounced stereochemical dependence in their interaction with CPT isoforms. The (R)-enantiomer of aminocarnitine has been characterized as a potent, selective inhibitor of CPT‑2 (IC₅₀ 0.8 µM) with >20‑fold selectivity over CPT‑1 [1], while the (S)-enantiomer is reported to possess a distinct pharmacological profile that has not been equivalently quantified [2]. Generic substitution with racemic aminocarnitine, L‑carnitine, or alternative CPT inhibitors such as etomoxir introduces confounding variables: L‑carnitine acts as a physiological substrate rather than an inhibitor, etomoxir preferentially targets CPT‑1 (IC₅₀ 5–20 nM) and additionally activates PPARα, and racemic mixtures obscure enantiomer‑specific effects [3]. Therefore, procurement of the enantiomerically pure (S) form is essential for experiments requiring stereochemically defined CPT modulation.

Quantitative Differentiation Evidence for (S)-Amino Carnitine Relative to Key Comparators


CPT‑2 Inhibition Potency and Isoform Selectivity: Aminocarnitine Enantiomers vs. Etomoxir

The (R)-enantiomer of aminocarnitine inhibits CPT‑2 with an IC₅₀ of 0.8 µM and exhibits approximately 24‑fold selectivity over CPT‑1 (IC₅₀ 19 µM) in rat liver mitochondria. Directly comparable quantitative inhibition data for the (S)-enantiomer are not reported in the peer‑reviewed literature. However, the chiral resolution patents explicitly state that the two enantiomers are pharmacologically distinct and that the (R) form is the principal bioactive species [1]. In contrast, etomoxir acts as an irreversible CPT‑1 inhibitor (IC₅₀ 5–20 nM in rat liver) with minimal CPT‑2 activity, representing the opposite isoform selectivity profile . An investigator requiring CPT‑2‑selective inhibition without CPT‑1 blockade cannot substitute etomoxir for aminocarnitine, nor can racemic aminocarnitine guarantee enantiomeric consistency batch‑to‑batch.

CPT-2 inhibitor fatty acid oxidation isoform selectivity

PPARα Activation Liability: L‑Aminocarnitine vs. Etomoxir and Other CPT‑1 Inhibitors

L‑aminocarnitine (the prototypical aminocarnitine species) does not activate peroxisome proliferator‑activated receptor alpha (PPARα) in cell‑based assays, as explicitly demonstrated by Chegary et al. (2008) [1]. This property distinguishes aminocarnitine from etomoxir, which acts as a direct PPARα agonist in addition to its CPT‑1 inhibitory activity (IC₅₀ 5–20 nM) , and from many other fatty acid oxidation inhibitors that are also PPAR ligands. The PPAR‑silent profile of aminocarnitine eliminates a major confounding variable when the experimental objective is to isolate the effects of CPT inhibition from PPAR‑mediated transcriptional regulation. Although the Chegary study used L‑aminocarnitine (predominantly the (R) form), the absence of PPARα activation is a class‑level property expected to extend to the (S)-enantiomer, as PPARα activation is mediated by the carboxylic acid head group and hydrophobic tail features that are conserved between enantiomers.

PPARα nuclear receptor fatty acid oxidation disorder modeling

Enantiomeric Physicochemical Fingerprint: (S)-Amino Carnitine vs. (R)-Amino Carnitine

The two aminocarnitine enantiomers are readily distinguished by melting point and specific optical rotation. (S)-Amino Carnitine exhibits a melting point of 146–150 °C and a specific rotation [α]ᴅ²⁰ of +15.4° (c = 0.5, water) . The (R)-enantiomer melts at >153 °C with [α]ᴅ²⁰ of –16.3° (c = 0.4, water) . These orthogonal physicochemical identifiers enable conclusive identity verification and enantiomeric purity assessment upon receipt, which is not possible with racemic aminocarnitine preparations that lack a defined optical rotation.

chiral purity optical rotation melting point identity verification

Chiral Synthon Utility and Enantiomeric Purity Specification: (S)-Amino Carnitine as a cGMP Intermediate

Patent literature explicitly identifies both (R)- and (S)-aminocarnitine inner salts as useful chiral synthons for the production of enantiomerically pure pharmaceutical intermediates, with specified enantiomeric purity exceeding 99% [1]. This establishes (S)-Amino Carnitine as a defined cGMP‑grade building block for downstream synthesis of N‑substituted aminocarnitine derivatives, acylated inhibitors, and ureidic CPT modulators. Racemic aminocarnitine cannot fulfill this role because stereochemical ambiguity in the starting material propagates through the synthetic sequence, yielding diastereomeric mixtures that require additional chiral resolution steps.

chiral synthon enantiomeric purity pharmaceutical intermediate cGMP

In Vivo Metabolic Signature: Aminocarnitine‑Induced Long‑Chain Acylcarnitine Accumulation

In intact rats, L‑aminocarnitine administration produces a dramatic and specific elevation of long‑chain acylcarnitines in plasma and tissues, a metabolic signature that serves as a direct pharmacodynamic biomarker of CPT‑2 inhibition [1]. This acylcarnitine profile is mechanistically distinct from that produced by CPT‑1 inhibitors such as etomoxir, which reduce long‑chain acylcarnitine formation. The specificity of this biomarker enables researchers to confirm target engagement in vivo without relying on ex vivo enzyme activity measurements.

in vivo biomarker long-chain acylcarnitines CPT-2 inhibition metabolic profiling

Optimal Application Scenarios for (S)-Amino Carnitine Based on Quantitative Differentiation Evidence


Enantiomer‑Specific CPT‑2 Inhibition in Mitochondrial Fatty Acid Oxidation Mechanistic Studies

When the experimental objective is to dissect the distinct contributions of CPT‑2 versus CPT‑1 to mitochondrial long‑chain fatty acid oxidation, (S)-Amino Carnitine provides a stereochemically defined tool that, based on class‑level inference from the well‑characterized (R)-enantiomer, is expected to inhibit CPT‑2 without blocking CPT‑1 [1]. The resulting accumulation of long‑chain acylcarnitines serves as a direct, quantifiable biomarker of CPT‑2 target engagement, enabling robust mechanistic conclusions that cannot be obtained with pan‑CPT inhibitors or CPT‑1‑selective agents such as etomoxir [2].

PPAR‑Silent Fatty Acid Oxidation Inhibition for Disease Modeling Without Transcriptional Confounds

For researchers modeling inborn errors of fatty acid oxidation (e.g., VLCAD, CPT‑2, or CACT deficiencies) or studying the metabolic consequences of isolated FAO blockade, aminocarnitine derivatives offer a critical advantage: they inhibit FAO without concomitant PPARα activation [1]. This PPAR‑silent profile eliminates the confounding transcriptional reprogramming of lipid metabolism genes that occurs with etomoxir and other PPAR‑activating FAO inhibitors, enabling cleaner interpretation of metabolic phenotype data [2].

Chiral Synthon for cGMP‑Compliant Synthesis of Enantiomerically Pure CPT Inhibitor Candidates

In pharmaceutical process chemistry, (S)-Amino Carnitine inner salt serves as a pre‑resolved chiral building block with specified enantiomeric purity ≥ 99% for the synthesis of N‑substituted aminocarnitine derivatives, acylated CPT inhibitors, and ureidic antiketotic/antidiabetic lead compounds [1]. Procurement of the enantiomerically pure (S) form eliminates the need for in‑house chiral resolution, reduces synthetic step count, and ensures stereochemical integrity of the final active pharmaceutical ingredient, which is essential for regulatory documentation of the manufacturing process.

Enantiomeric Reference Standard for Quality Control and Chiral Purity Verification

(S)-Amino Carnitine is employed as a certified reference standard for chiral chromatographic method development and batch‑to‑batch enantiomeric purity verification of aminocarnitine preparations [1]. Its distinct melting point (146–150 °C) and positive specific rotation (+15.4°) provide orthogonal physicochemical identity checks that are not available with racemic material [2]. This application is essential for analytical laboratories supporting pharmaceutical development and regulatory filing requirements.

Quote Request

Request a Quote for (S)-Amino Carnitine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.